molecular formula C12H16O3 B7857873 Methyl 4-(P-tolyloxy)butanoate

Methyl 4-(P-tolyloxy)butanoate

Cat. No.: B7857873
M. Wt: 208.25 g/mol
InChI Key: DGXKOHIPCXNNSN-UHFFFAOYSA-N
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Description

Methyl 4-(p-tolyloxy)butanoate is an ester derivative featuring a para-methylphenoxy (p-tolyloxy) group attached to the 4-position of a butanoate chain, with a methyl ester at the terminal carboxyl group. Its molecular formula is C₁₂H₁₄O₃ (calculated based on structural analysis).

Properties

IUPAC Name

methyl 4-(4-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10-5-7-11(8-6-10)15-9-3-4-12(13)14-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXKOHIPCXNNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(P-tolyloxy)butanoate can be synthesized through the esterification of 4-methylphenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(4-methylphenoxy)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(P-tolyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: 4-(4-methylphenoxy)butanoic acid.

    Reduction: 4-(4-methylphenoxy)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(P-tolyloxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-methylphenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 4-(p-tolyloxy)butanoate and its analogs:

Compound Name Substituents on Phenyl Ester Group Additional Functional Groups Molecular Formula Synthesis Method Yield/Notes
This compound p-methyl Methyl None C₁₂H₁₄O₃ Not explicitly described N/A
Methyl 4-(4-(bromomethyl)phenoxy)butanoate p-bromomethyl Methyl Bromine C₁₂H₁₃BrO₃ Radical bromination (NBS/AIBN) 30% over two steps
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate p-methyl Ethyl 3-ketone C₁₃H₁₆O₄ Unspecified Available from 9 suppliers
4-(4-Methoxyphenyl)butyric acid p-methoxy None (acid) None C₁₁H₁₄O₃ Unspecified Isolated from plants (e.g., compound 10 in )

Key Observations :

  • Substituent Effects: The bromomethyl group in Methyl 4-(4-(bromomethyl)phenoxy)butanoate increases molecular weight and reactivity, making it suitable for further substitution reactions (e.g., nucleophilic displacement) .
  • Ester Group Variations: Ethyl esters (e.g., Ethyl 4-(4-methylphenoxy)-3-oxobutanoate) may exhibit altered solubility and metabolic stability compared to methyl esters, which is critical in pharmaceutical design .
  • Functional Group Additions: The 3-ketone group in Ethyl 4-(4-methylphenoxy)-3-oxobutanoate introduces electrophilic character, enabling condensation reactions .

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